4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride
4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride
Cell-permeable, nonsteroidal glucocorticoid receptor (GR) modulator. Exhibits 4-fold higher binding affinity to GR than dexamethasone. Down modulates TNF-induced gene expression and shows immunosuppressant activity. Active in vitro.
CpdA is a non-steroidal selective glucocorticoid receptor modulator. It is an aziridine precursor that can infiltrate cells and is translocated to the nucleus. It inhibits glucocorticoid receptor dimerization, which prevents transcription of gene targets such as NF-κB and subsequent cytokines through transrepression. Studies have shown contradictory results for binding affinity of CpdA compared with dexamethasone that were either higher (4-fold, IC50 = 6.4 nM and 25.9 nM, respectively, in L929sA cells) or lower (63-fold, Kd = 81.8 nM and 1.29 nM, respectively, in BWTG3 cells) in whole cell binding assays.
CpdA is a non-steroidal selective glucocorticoid receptor modulator. It is an aziridine precursor that can infiltrate cells and is translocated to the nucleus. It inhibits glucocorticoid receptor dimerization, which prevents transcription of gene targets such as NF-κB and subsequent cytokines through transrepression. Studies have shown contradictory results for binding affinity of CpdA compared with dexamethasone that were either higher (4-fold, IC50 = 6.4 nM and 25.9 nM, respectively, in L929sA cells) or lower (63-fold, Kd = 81.8 nM and 1.29 nM, respectively, in BWTG3 cells) in whole cell binding assays.
Brand Name:
Vulcanchem
CAS No.:
14593-25-0
VCID:
VC21290071
InChI:
InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H
SMILES:
CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl
Molecular Formula:
C11H15Cl2NO2
Molecular Weight:
264.14 g/mol
4-[1-Chloro-2-(methylamino)ethyl]phenyl acetate hydrochloride
CAS No.: 14593-25-0
Cat. No.: VC21290071
Molecular Formula: C11H15Cl2NO2
Molecular Weight: 264.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cell-permeable, nonsteroidal glucocorticoid receptor (GR) modulator. Exhibits 4-fold higher binding affinity to GR than dexamethasone. Down modulates TNF-induced gene expression and shows immunosuppressant activity. Active in vitro. CpdA is a non-steroidal selective glucocorticoid receptor modulator. It is an aziridine precursor that can infiltrate cells and is translocated to the nucleus. It inhibits glucocorticoid receptor dimerization, which prevents transcription of gene targets such as NF-κB and subsequent cytokines through transrepression. Studies have shown contradictory results for binding affinity of CpdA compared with dexamethasone that were either higher (4-fold, IC50 = 6.4 nM and 25.9 nM, respectively, in L929sA cells) or lower (63-fold, Kd = 81.8 nM and 1.29 nM, respectively, in BWTG3 cells) in whole cell binding assays. |
|---|---|
| CAS No. | 14593-25-0 |
| Molecular Formula | C11H15Cl2NO2 |
| Molecular Weight | 264.14 g/mol |
| IUPAC Name | [4-[1-chloro-2-(methylamino)ethyl]phenyl] acetate;hydrochloride |
| Standard InChI | InChI=1S/C11H14ClNO2.ClH/c1-8(14)15-10-5-3-9(4-6-10)11(12)7-13-2;/h3-6,11,13H,7H2,1-2H3;1H |
| Standard InChI Key | WKMYTPCPAWZWII-UHFFFAOYSA-N |
| SMILES | CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl |
| Canonical SMILES | CC(=O)OC1=CC=C(C=C1)C(CNC)Cl.Cl |
| Appearance | Assay:≥98%A crystalline solid |
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